molecular formula C11H14ClNO2 B3882175 5-chloro-2-methoxy-N-propylbenzamide

5-chloro-2-methoxy-N-propylbenzamide

Cat. No.: B3882175
M. Wt: 227.69 g/mol
InChI Key: UFTFPZFKCRNLBM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-propylbenzamide is a synthetic benzamide derivative intended for research and development purposes, specifically in medicinal chemistry and drug discovery. Benzamides represent a privileged scaffold in pharmaceutical sciences, known for their ability to interact with diverse biological targets. This compound features a propyl group on the amide nitrogen, a modification that can significantly influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. Its core structure is analogous to other investigated chloro-methoxy benzamides, which have been explored for their structural properties and potential bioactivity. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a probe for identifying and validating new therapeutic targets. The compound is supplied with the explicit understanding that it is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFPZFKCRNLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-propylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.

    Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, and the amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2-methoxy-N-propylbenzamide or 5-thio-2-methoxy-N-propylbenzamide can be formed.

    Oxidation Product: 5-chloro-2-hydroxy-N-propylbenzamide.

    Reduction Product: 5-chloro-2-methoxy-N-propylamine.

Scientific Research Applications

5-chloro-2-methoxy-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as photomechanical effects.

    Industrial Applications: The compound is utilized in the synthesis of other organic building blocks and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 5-chloro-2-methoxy-N-propylbenzamide and its analogues:

Compound Name Molecular Formula Substituents on Benzene/Phenyl Amide Substituent Notable Features
This compound C₁₁H₁₄ClNO₂ 5-Cl, 2-OCH₃ N-propyl (straight chain) Balanced lipophilicity, moderate solubility
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide C₁₂H₁₆ClNO₂ 5-Cl, 2-OCH₃ N-isobutyl (branched) Higher lipophilicity due to branched chain
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S 5-NH₂, 2-Cl, 4-F Sulfamoyl group Enhanced acidity, hydrogen-bonding capacity
2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide C₂₂H₂₂ClN₅O₂ Pyridine core with pyrazolylamino substituent N-methoxy Heterocyclic complexity, potential for π-π interactions
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide C₂₂H₁₇ClN₂O₃ Benzoxazole fused ring, 2-OCH₃ N-aryl with benzoxazole Rigid structure, improved binding affinity

Key Research Findings

In sulfamoyl analogues (e.g., ), the sulfonamide group introduces acidity (pKa ~10–12), enabling ionic interactions in biological systems .

Lipophilicity and Solubility :

  • Branched N-alkyl chains (e.g., isobutyl in ) increase lipophilicity (logP ~3.5) compared to straight-chain N-propyl (logP ~2.8), impacting membrane permeability .
  • Heterocyclic substituents (e.g., pyrazole in ) reduce aqueous solubility but enhance target specificity via hydrophobic interactions .

Biological Implications :

  • Benzoxazole-containing derivatives () exhibit rigid structures that improve binding to enzymes or receptors, as seen in kinase inhibitors .
  • Sulfamoyl groups () are common in antimicrobial agents due to their ability to disrupt folate synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-propylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 5-chloro-2-methoxybenzoic acid and propylamine, using coupling agents like EDCI/HOBt in dichloromethane at room temperature . Alternative routes may involve activating the carboxylic acid as an acid chloride (e.g., thionyl chloride) before reacting with the amine. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert conditions to minimize hydrolysis. Post-synthesis purification often employs silica gel chromatography with ethyl acetate/hexane (3:7) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H-NMR should show a singlet at δ 3.8–3.9 ppm (methoxy group), a triplet for the propylamide N–CH2_2 (δ 1.4–1.6 ppm), and aromatic protons in the δ 6.8–7.5 ppm range .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]+^+ at m/z 256.7) confirm purity and molecular weight .
  • IR : Stretching bands at ~1650 cm1^{-1} (amide C=O) and 1250 cm1^{-1} (C–O of methoxy) validate functional groups .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL). Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 48 hours in neutral buffers. Store desiccated at -20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?

  • Methodological Answer : Systematic modifications include:

  • Substituent variation : Replace the chloro group with fluoro or bromo to assess halogen effects on target binding .
  • Amide chain elongation : Substitute propyl with cyclopropyl or branched alkyl groups to study steric effects on potency .
  • Methoxy positional isomerism : Synthesize 2-chloro-5-methoxy analogs to evaluate electronic effects.
  • Biological assays : Use enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity in cancer lines) to quantify activity. Data contradictions (e.g., conflicting IC50_{50} values) may arise from assay conditions (e.g., ATP concentration in kinase tests) and require normalization .

Q. What analytical strategies resolve contradictory data in metabolic stability studies of this compound?

  • Methodological Answer : Conflicting metabolic half-life (t1/2_{1/2}) values often stem from:

  • Species differences : Compare liver microsomes from human vs. rodent, noting cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) .
  • Assay conditions : Control for NADPH regeneration system activity and protein concentration. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the propyl chain or demethylation of methoxy) .
  • Statistical validation : Apply ANOVA to batch-to-batch variability and use internal standards (e.g, verapamil) for cross-study normalization .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

  • Methodological Answer :

Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or HDACs). The methoxy and chloro groups often participate in hydrophobic interactions, while the amide forms hydrogen bonds .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to solvent-accessible surface area (SASA) changes in the ligand-binding pocket .

QSAR models : Train models with datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cell viability : MTT assay in HeLa or MCF-7 cells (72-hour exposure, IC50_{50} typically 10–50 µM) .
  • Apoptosis : Annexin V/PI staining followed by flow cytometry.
  • Target engagement : Western blot for cleaved caspase-3 or PARP. Include positive controls (e.g., doxorubicin) and validate with siRNA knockdown of suspected targets .

Q. How can researchers address low yield in large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Solutions include:

  • Flow chemistry : Use a continuous-flow reactor to improve heat dissipation and reduce side products .
  • Catalyst optimization : Screen Pd/C or polymer-supported catalysts for coupling steps .
  • Crystallization tuning : Add anti-solvents (e.g., heptane) during recrystallization to enhance purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-methoxy-N-propylbenzamide
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